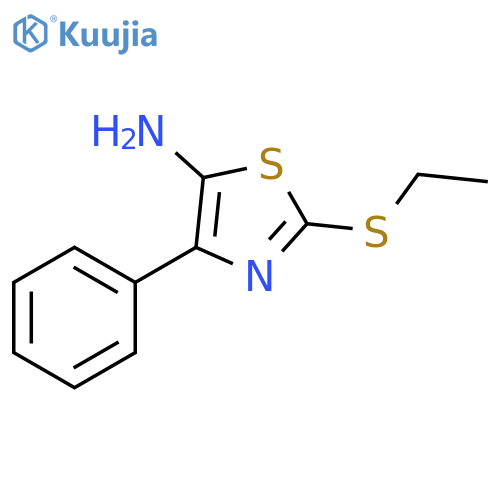

Cas no 1049229-20-0 (2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine)

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolamine, 2-(ethylthio)-4-phenyl-

- 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine

-

- MDL: MFCD11588187

- インチ: 1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3

- InChIKey: VLMOIBGBFGVAHV-UHFFFAOYSA-N

- SMILES: S1C(N)=C(C2=CC=CC=C2)N=C1SCC

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241873-0.5g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Ambeed | A1078623-1g |

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 1g |

$427.0 | 2024-04-26 | |

| Ambeed | A1078623-5g |

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 5g |

$1239.0 | 2024-04-26 | |

| Enamine | EN300-241873-2.5g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-241873-5g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-241873-5.0g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000192-1g |

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 1g |

¥2933.0 | 2023-03-01 | |

| Enamine | EN300-241873-0.05g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 0.05g |

$612.0 | 2024-06-19 | |

| Enamine | EN300-241873-0.25g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-241873-10g |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine |

1049229-20-0 | 10g |

$3131.0 | 2023-09-15 |

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amineに関する追加情報

Recent Advances in the Study of 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine (CAS: 1049229-20-0)

The compound 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine (CAS: 1049229-20-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and future prospects.

Recent studies have highlighted the synthetic versatility of 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine, with researchers developing efficient and scalable methods for its production. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis approach that significantly improved yield and purity compared to traditional methods. This advancement is particularly important for enabling further pharmacological evaluation and potential large-scale production.

In terms of biological activity, preliminary investigations have revealed promising antimicrobial properties of this compound. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to some currently used antibiotics. The compound's unique thiazole core structure appears to contribute to its ability to disrupt bacterial cell wall synthesis, though the exact molecular targets are still under investigation.

Perhaps most notably, recent research has uncovered potential anticancer applications for 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine. A 2024 study in European Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of tyrosine kinase receptors. Molecular docking studies suggest that the compound may interact with the ATP-binding site of these receptors, inhibiting their activity and thereby suppressing tumor growth.

Despite these promising findings, challenges remain in the development of 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine as a therapeutic agent. Current research is focused on improving its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are exploring structural modifications to enhance these characteristics while maintaining or improving the compound's biological activity. Additionally, more comprehensive toxicity studies are needed to fully assess its safety profile.

Looking ahead, the unique chemical structure and demonstrated biological activities of 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine position it as an interesting candidate for further drug development. Future research directions may include structure-activity relationship (SAR) studies to optimize its pharmacological properties, as well as investigations into combination therapies with existing drugs. The compound's potential as a scaffold for the development of new antimicrobial and anticancer agents makes it a valuable focus for ongoing research in chemical biology and medicinal chemistry.

1049229-20-0 (2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine) Related Products

- 927209-09-4(3-(2-chlorophenyl)-1H-indazol-6-amine)

- 1805604-81-2(2-(Difluoromethyl)-5-methoxy-3-methylpyridine-4-methanol)

- 68865-32-7(N-(2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)prop-2-enamide)

- 619306-85-3(3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid)

- 893736-02-2(5-(2-Methylphenyl)-1H-indole-2,3-dione)

- 325987-68-6((1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate)

- 1261882-30-7(3-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine)

- 1695999-69-9(2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine)

- 1250433-54-5(2-cyclobutanecarbonyl-5-methylfuran)

- 869075-66-1(N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine)